Glyoxalbis(2-hydroxyanil)
Overview
Description
Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It is also known by other names such as bis(salicylaldehyde)ethylenediamine and disalicylalethylenediamine . This compound is characterized by its two phenol groups connected by an ethylenediamine bridge, forming a Schiff base structure.
Mechanism of Action
Target of Action
Glyoxalbis(2-hydroxyanil), also known as Glyoxal bis(2-hydroxyanil), Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis-, or Glyoxal bis(o-hydroxyanil), is a complex organic compound. It’s noted that it may have an impact on the respiratory system .
Mode of Action
It’s suggested that the compound interacts with its targets, potentially causing changes at the molecular level . More research is needed to fully understand the interaction of this compound with its targets.
Action Environment
Safety data sheets suggest that exposure should be avoided and personal protective equipment should be used when handling the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with certain enzymes and proteins
Cellular Effects
Glyoxalbis(2-hydroxyanil) has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific details of these effects are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and how it affects metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- can be synthesized by reacting salicylaldehyde with ethylenediamine in a condensation reaction . The reaction typically involves dissolving salicylaldehyde in an appropriate solvent such as ethanol, followed by the addition of ethylenediamine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the synthesis of phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The metal complexes of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of catalysts and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bis(salicylaldehyde)ethylenediamine: Similar structure but with different substituents.
Disalicylalethylenediamine: Another Schiff base with similar properties.
Uniqueness
Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- is unique due to its specific structure, which allows it to form stable metal complexes with a wide range of metal ions. This versatility makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2-hydroxyphenyl)iminoethylideneamino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKAPSZEPRQQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC=NC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061568 | |
Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061568 | |
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Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige odorless solid; [Acros Organics MSDS] | |
Record name | Glyoxal bis(2-hydroxyanil) | |
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CAS No. |
1149-16-2 | |
Record name | Glyoxal bis(2-hydroxyanil) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149-16-2 | |
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Record name | Glyoxal bis(2-hydroxyanil) | |
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Record name | Glyoxal bis(2-hydroxyanil) | |
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Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |
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Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-ethanediylidenedinitrilodiphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.236 | |
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Record name | GLYOXAL-BIS(2-HYDROXYANIL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2AW5XX09U | |
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Q1: How does Glyoxal bis(2-hydroxyanil) interact with calcium ions?
A1: Glyoxal bis(2-hydroxyanil) (GBHA) forms a stable, red-colored chelate complex with calcium ions (Ca2+) in an alkaline environment. This complexation allows for the detection and quantification of calcium in various samples. [, , , , , , ]
Q2: What is the significance of GBHA staining in histological studies?
A2: GBHA staining is a valuable tool in histology for visualizing the distribution of calcium in tissues. The red Ca-GBHA precipitate allows researchers to identify calcium deposits in cells and tissues, providing insights into physiological and pathological processes. [, , , , ]
Q3: How does calcium chelation by GBHA affect Schistosoma mansoni cercariae?
A3: Research suggests that calcium ions in the pre-acetabular glands of S. mansoni cercariae may act as cofactors for lytic enzymes involved in host invasion. GBHA, through its calcium chelating ability, can reduce cercarial invasiveness, supporting the importance of calcium in this process. []
Q4: What is the molecular formula and weight of Glyoxal bis(2-hydroxyanil)?
A4: The molecular formula of Glyoxal bis(2-hydroxyanil) is C14H12N2O2, and its molecular weight is 240.26 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize GBHA and its metal complexes?
A5: Researchers utilize various spectroscopic methods, including UV-Vis, FT-IR, NMR, and EPR spectroscopy, to characterize GBHA, its metal complexes, and their electronic structures. [, , , , ]
Q6: How stable is the GBHA-calcium complex, and what factors can affect its stability?
A6: The GBHA-calcium complex exhibits good stability, but factors like pH, temperature, and the presence of other metal ions can influence its stability and color intensity. [, , ]
Q7: Can GBHA be incorporated into materials for specific applications?
A7: Yes, GBHA can be incorporated into various materials, such as polymers and electrodes, to enhance their properties or impart specific functionalities. For example, GBHA-modified carbon paste electrodes have been developed for the detection of mercury and silver ions. [, ]
Q8: Does GBHA exhibit any catalytic activity?
A8: While GBHA itself is not known for its catalytic properties, its metal complexes, particularly those with cobalt, have shown electrocatalytic activity in the reduction of molecular oxygen. []
Q9: Have computational methods been employed to study GBHA and its complexes?
A9: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure and properties of GBHA complexes, providing valuable insights into their bonding characteristics and redox behavior. [, ]
Q10: How do structural modifications of GBHA affect its metal binding affinity?
A10: Structural modifications, such as the introduction of different substituents on the aromatic rings, can significantly impact the electronic properties and metal binding affinity of GBHA derivatives. []
Q11: What strategies can be employed to enhance the stability or solubility of GBHA for specific applications?
A11: Researchers can explore various strategies, such as the use of different solvents, pH adjustments, or the formation of inclusion complexes, to improve the stability and solubility of GBHA in desired formulations. []
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